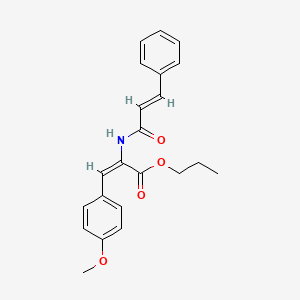
propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate, also known as PACMA31, is a synthetic compound that has been studied for its potential as an anticancer agent. This compound belongs to the class of cinnamoyl compounds and has been found to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the inhibition of the proteasome, which is responsible for degrading proteins in cells. This compound binds to the active site of the proteasome and prevents it from functioning properly. This leads to an accumulation of damaged proteins in the cell, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its effects on the proteasome, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been found to be effective against a variety of cancer cell lines. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on cancer cells.
Zukünftige Richtungen
There are a number of future directions for the study of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate. One area of research involves the development of analogs of this compound that may be more effective or have fewer side effects. Another area of research involves the use of this compound in combination with other anticancer agents to enhance its effectiveness. Finally, there is a need for further research to determine the safety and efficacy of this compound in animal models and in humans.
Synthesemethoden
The synthesis of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the reaction of cinnamic acid with 4-methoxyaniline in the presence of propionic anhydride and trifluoroacetic acid. The reaction proceeds through an amide coupling reaction and produces this compound as a yellow solid. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been found to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Eigenschaften
IUPAC Name |
propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-15-27-22(25)20(16-18-9-12-19(26-2)13-10-18)23-21(24)14-11-17-7-5-4-6-8-17/h4-14,16H,3,15H2,1-2H3,(H,23,24)/b14-11+,20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITPLUNRJFCCQX-LNNYTJQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326108.png)

![N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5326113.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5326114.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)